Lipophilicity Differentiation: XLogP3-AA Comparison Against Des-Halogen and Mono-Halogen Indole-3-Carboxylic Acid Analogs
7-Chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid exhibits a computed XLogP3-AA of 2.7, representing a substantial lipophilicity increase over the parent indole-3-carboxylic acid scaffold (XLogP3 ~2.0) and an intermediate value relative to mono-halogen analogs [1][2]. The dual halogenation (Cl + F) combined with C4 methylation raises logP by approximately 0.7 log units versus the unsubstituted core, a magnitude that typically corresponds to a 5-fold increase in membrane partitioning in predictive models [3]. This differentiation is meaningful because the 4,5,7-trisubstitution pattern cannot be achieved by blending or mixing mono-substituted analogs—the electronic and steric effects are cooperative rather than additive.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Indole-3-carboxylic acid (CAS 771-50-6): XLogP3 ≈ 2.0; 7-Chloro-1H-indole-3-carboxylic acid (CAS 86153-24-4): XLogP3 ≈ 2.5 (estimated); 5-Fluoro-1H-indole-3-carboxylic acid: XLogP3 ≈ 2.1 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. parent ICA; +0.2–0.6 vs. mono-halogen analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator values from PubChem and ChemSrc databases |
Why This Matters
The XLogP3-AA of 2.7 places this compound in an optimal lipophilicity range for CNS drug discovery (typically logP 2-4) while remaining below the logP >5 threshold associated with poor developability, making it a strategically positioned building block that mono-substituted analogs cannot replicate.
- [1] PubChem. 7-Chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid. XLogP3-AA = 2.7. CID 45121043. View Source
- [2] PubChem. 1H-Indole-3-carboxylic acid. XLogP3. CID 69867. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Class-level logP-membrane partitioning relationship). View Source
